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Compound of Interest

Compound Name: 1,6-Dihydrocarvone

Cat. No.: B1202640 Get Quote

An In-Depth Technical Guide to the Stereoisomers of 1,6-Dihydrocarvone: Nomenclature,

Synthesis, and Analysis

Abstract
1,6-Dihydrocarvone, a p-menthane monoterpenoid ketone, is a chiral molecule of significant

interest in natural product chemistry, stereoselective synthesis, and the flavor and fragrance

industry.[1][2] Its structure features two stereogenic centers, giving rise to four distinct

stereoisomers. The biological activity, olfactory properties, and utility as a chiral building block

are intrinsically linked to its stereochemistry.[1][2] This technical guide provides a

comprehensive examination of the stereoisomers of 1,6-dihydrocarvone, detailing their

precise nomenclature, stereochemical relationships, methods of synthesis, and protocols for

analytical separation. This document is intended for researchers, chemists, and drug

development professionals who require a deep understanding of the stereochemical nuances

of this important molecule.

Molecular Structure and Stereogenic Centers
1,6-Dihydrocarvone, systematically named 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

according to IUPAC nomenclature, possesses a molecular formula of C₁₀H₁₆O and a molecular

weight of 152.23 g/mol .[3] The structure is derived from the reduction of the endocyclic double

bond of the parent compound, carvone.[3]
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The key to its stereoisomerism lies in the presence of two chiral centers at positions C2 and C5

of the cyclohexanone ring:

C2: The carbon atom bearing the methyl group.

C5: The carbon atom bearing the isopropenyl group (prop-1-en-2-yl).

The presence of two stereocenters (n=2) results in a maximum of 2ⁿ = 4 possible

stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between any

two stereoisomers that are not enantiomers is diastereomeric.

Nomenclature and Stereochemical Assignment
The four stereoisomers are categorized into two diastereomeric groups based on the relative

orientation of the methyl and isopropenyl substituents: trans and cis. Within each group, there

exists a pair of enantiomers. The absolute configuration of each stereocenter is assigned using

the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6]

The trans-Isomers (Dihydrocarvone)
In the trans configuration, the methyl group at C2 and the isopropenyl group at C5 are on

opposite sides of the cyclohexane ring.

(+)-trans-Dihydrocarvone:

Absolute Configuration: (2R, 5R)

Systematic Name: (2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Common Synonyms: (+)-Dihydrocarvone, p-Menth-8-en-2-one[3]

(-)-trans-Dihydrocarvone:

Absolute Configuration: (2S, 5S)

Systematic Name: (2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Common Synonyms: (-)-Dihydrocarvone[7]
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The (2R,5R) and (2S,5S) isomers are enantiomers of each other.

The cis-Isomers (Isodihydrocarvone)
In the cis configuration, the methyl and isopropenyl groups are on the same side of the ring.

(+)-cis-Dihydrocarvone:

Absolute Configuration: (2S, 5R)

Systematic Name: (2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Common Synonyms: (+)-Isodihydrocarvone[8]

(-)-cis-Dihydrocarvone:

Absolute Configuration: (2R, 5S)

Systematic Name: (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Common Synonyms: (-)-Isodihydrocarvone[9]

The (2S,5R) and (2R,5S) isomers are also enantiomers. Any cis-isomer is a diastereomer of

any trans-isomer.

Visualization of Stereoisomeric Relationships
The relationships between the four stereoisomers can be visualized as follows:
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Caption: Stereochemical relationships of 1,6-dihydrocarvone isomers.

Synthesis and Stereocontrol
The stereoisomers of 1,6-dihydrocarvone are most commonly prepared via the reduction of

the conjugated carbon-carbon double bond of (R)-(-)-carvone or (S)-(+)-carvone.[2] The choice

of starting enantiomer determines the absolute configuration at C5, while the reaction

conditions and reducing agent influence the stereochemistry at C2, dictating the ratio of cis to

trans diastereomers.

A common laboratory-scale synthesis involves the reduction of carvone using zinc powder in a

protic solvent system.[1][2] This method typically yields a diastereomeric mixture of cis- and

trans-dihydrocarvones, with the trans isomer often being the major product.[1] For instance, the
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reduction of (R)-(-)-carvone yields a mixture of (2S,5S)-(-)-dihydrocarvone (trans) and (2S,5R)-

(+)-isodihydrocarvone (cis).

Physicochemical and Spectroscopic Data Summary
The differentiation between stereoisomers is critical for their application. While enantiomers

share identical physical properties (except for optical rotation), diastereomers have distinct

physical and spectroscopic properties.

Property
(+)-trans-
(2R,5R)

(-)-trans-
(2S,5S)

(+)-cis-(2S,5R) (-)-cis-(2R,5S)

Common Name
(+)-

Dihydrocarvone

(-)-

Dihydrocarvone

(+)-

Isodihydrocarvon

e

(-)-

Isodihydrocarvon

e

CAS Number 5524-05-0[10] 619-02-3[7] 3792-53-8[8] 5948-04-9[9]

Molecular

Formula
C₁₀H₁₆O[3] C₁₀H₁₆O[7] C₁₀H₁₆O[8] C₁₀H₁₆O[9]

Molecular Weight 152.23 g/mol [3] 152.23 g/mol [7] 152.23 g/mol [8] 152.23 g/mol [9]

Boiling Point
87-88 °C @ 6

mmHg
N/A N/A N/A

Density
~0.929 g/mL at

25°C
N/A N/A N/A

Optical Activity [α] > 0 [α] < 0 [α] > 0 [α] < 0

¹³C NMR (Ketone

C=O)
~212.2 ppm[3] ~212.2 ppm N/A N/A

Note: Data for specific isomers can be sparse; values for boiling point, density, and NMR are

often reported for mixtures or for one of the more common isomers.

Experimental Protocol: Chiral Gas Chromatography
Analysis
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The separation and quantification of all four stereoisomers require enantioselective analytical

techniques. Chiral phase gas chromatography (CPGC) is the method of choice for this

purpose.[1]

Objective
To separate and identify the four stereoisomers of 1,6-dihydrocarvone from a synthesized

mixture using chiral gas chromatography coupled with a Flame Ionization Detector (FID) or

Mass Spectrometer (MS).

Materials and Instrumentation
Sample: Synthesized mixture of dihydrocarvone isomers, dissolved in a suitable solvent

(e.g., hexane or ethyl acetate) at ~1 mg/mL.

Instrument: Gas Chromatograph (GC) with FID or MS detector.

Chiral GC Column: A cyclodextrin-based capillary column, such as one with a heptakis(3-O-

pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin chiral stationary phase, is effective for

separating these monoterpenes.[1]

Carrier Gas: Helium or Hydrogen, high purity.[11]

Step-by-Step Methodology
Sample Preparation: a. Accurately weigh and dissolve ~10 mg of the dihydrocarvone isomer

mixture in 10 mL of hexane. b. If necessary, filter the solution through a 0.22 µm syringe filter

to remove any particulate matter. c. Prepare analytical standards of known stereoisomers if

available for peak identification.

Instrument Setup (Example Conditions): a. Injector: Set to 250 °C. b. Injection Volume: 1 µL

with a split ratio of 50:1. c. Carrier Gas Flow: Set to a constant flow of 1.0 mL/min (Helium).

[11] d. Oven Temperature Program: i. Initial temperature: 60 °C, hold for 2 minutes.[11] ii.

Ramp: Increase temperature at 5 °C/min to 180 °C. iii. Hold: Maintain 180 °C for 5 minutes.

e. Detector (FID): Set temperature to 280 °C.

Data Acquisition and Analysis: a. Inject the sample and begin the GC run. b. Record the

chromatogram. Four distinct peaks corresponding to the four stereoisomers should be
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observed. c. Identify peaks by comparing retention times with known standards or by co-

injection.[1] d. If using an MS detector, confirm peak identity by comparing mass spectra to

library data. The primary fragmentation pattern will be similar for all isomers, but the

combination of retention time and mass spectrum provides definitive identification.

Experimental Workflow Diagram
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Caption: Workflow for the synthesis and chiral analysis of dihydrocarvone.
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Conclusion
The stereochemistry of 1,6-dihydrocarvone is a defining feature that governs its physical,

chemical, and biological properties. A precise understanding of the nomenclature, including

both relative (cis/trans) and absolute (R/S) configurations, is fundamental for research and

development in fields utilizing this molecule. The synthesis from carvone provides a direct route

to these compounds, while analytical methods like chiral gas chromatography are

indispensable for their separation and characterization. This guide provides the foundational

knowledge and practical protocols necessary for scientists to confidently work with and

understand the distinct stereoisomers of 1,6-dihydrocarvone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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